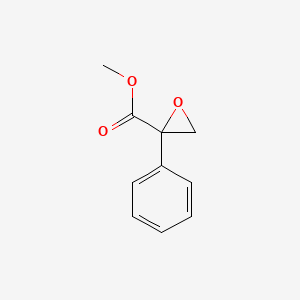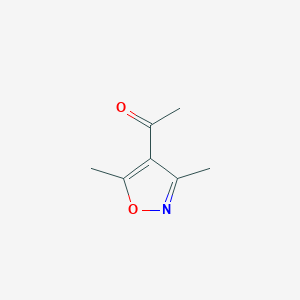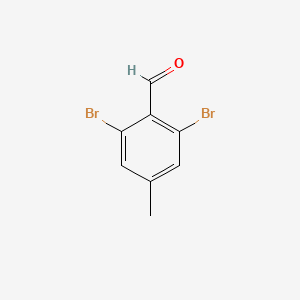
フェニルアラニン-d5
概要
説明
DL-フェニル-d5-アラニンは、フェニル環の5つの水素原子が重水素原子に置き換えられた、アミノ酸フェニルアラニンの重水素化形態です。 この化合物は、安定同位体標識のため質量分析法の内部標準としてよく使用され、さまざまなサンプル中のフェニルアラニンの正確な定量を可能にします .
科学的研究の応用
DL-フェニル-d5-アラニンは、そのユニークな特性により、科学研究で広く使用されています。
作用機序
DL-フェニル-d5-アラニンは、ドーパミン、ノルエピネフリン、エピネフリンなどの重要な神経伝達物質の生合成における前駆体としての役割を通じて、その効果を発揮します。 重水素原子は生化学的経路を有意に変化させませんが、フェニルアラニンを含む代謝プロセスを追跡および定量する手段を提供します .
類似の化合物:
DL-フェニルアラニン: DL-フェニル-d5-アラニンの非重水素化形態であり、同位体標識なしで同様の用途で使用されます。
L-フェニルアラニン: 天然に存在するエナンチオマーであり、タンパク質合成に不可欠であり、神経伝達物質の前駆体です。
D-フェニルアラニン: 合成されたエナンチオマーであり、研究および治療的用途に使用されます
独自性: DL-フェニル-d5-アラニンの独自性は、安定同位体標識にあるため、さまざまな科学的研究において正確な定量と追跡が可能です。 これは、フェニルアラニンの正確な測定が重要な研究分野で非常に貴重なツールとなっています .
準備方法
合成経路および反応条件: DL-フェニル-d5-アラニンは、フェニルアラニンの重水素化によって合成することができます。このプロセスには、重水素化剤の存在下での水素原子と重水素原子の交換が含まれます。 これは、特定の反応条件下で重水素ガスまたは重水素化溶媒を使用して達成できます .
工業生産方法: 工業的な環境では、DL-フェニル-d5-アラニンの製造には、大規模な重水素化プロセスが含まれます。 これらのプロセスは、高収率と高純度のために最適化されており、通常、触媒と制御された環境を採用して、水素原子と重水素の完全な交換を保証します .
化学反応の分析
反応の種類: DL-フェニル-d5-アラニンは、次のようなさまざまな化学反応を起こします。
酸化: アミノ基は、対応するオキソ誘導体に変換されます。
還元: カルボキシル基は、アルコール誘導体に変換されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素のような試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムのような試薬を使用します。
主な生成物:
酸化: フェニルピルビン酸誘導体の形成。
還元: フェニルエタノール誘導体の形成。
類似化合物との比較
DL-Phenylalanine: The non-deuterated form of DL-Phenyl-d5-alanine, used in similar applications but without the isotopic labeling.
L-Phenylalanine: The naturally occurring enantiomer, essential for protein synthesis and precursor to neurotransmitters.
D-Phenylalanine: The synthetic enantiomer, used in research and therapeutic applications
Uniqueness: DL-Phenyl-d5-alanine’s uniqueness lies in its stable isotopic labeling, which allows for precise quantification and tracing in various scientific studies. This makes it an invaluable tool in research areas where accurate measurement of phenylalanine is crucial .
特性
IUPAC Name |
2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514739 | |
| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284664-89-7 | |
| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is phenylalanine-d5 used to measure muscle protein synthesis (MPS)?
A: Phenylalanine-d5 is used as a tracer to quantify the rate at which new proteins are synthesized in muscle tissue. Traditional methods rely on radioactive isotopes, but phenylalanine-d5 offers a safe, non-radioactive alternative. When infused into the body, phenylalanine-d5 is incorporated into newly synthesized proteins. By measuring the incorporation rate of phenylalanine-d5 into muscle protein, researchers can determine the fractional synthetic rate (FSR), a key indicator of MPS [].
Q2: How does exercise and sedation affect the use of phenylalanine-d5 in MPS studies?
A: Research [] indicates that both exercise and sedation can influence phenylalanine-d5 kinetics in horses. Exercise caused a temporary decrease in plasma phenylalanine-d5 enrichment, while sedation with xylazine resulted in a more prolonged reduction, up to 20%. These findings suggest that the timing of interventions like exercise or sedation should be carefully considered during MPS studies utilizing phenylalanine-d5. Researchers must account for these fluctuations to accurately interpret MPS data.
Q3: Can phenylalanine-d5 be used to distinguish between different types of hyperphenylalaninemia?
A: Yes, phenylalanine-d5 can be used to differentiate between phenylketonuria (PKU) and other less severe forms of hyperphenylalaninemia []. By administering phenylalanine-d5 and measuring the ratio of deuterated phenylalanine to deuterated tyrosine in plasma, researchers can estimate the remaining activity of the enzyme phenylalanine-4-hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine and its activity is severely reduced in PKU, while individuals with milder hyperphenylalaninemia retain some enzyme activity.
Q4: How is phenylalanine-d5 used in analytical chemistry?
A: Phenylalanine-d5 serves as a valuable internal standard in mass spectrometry-based analytical methods for quantifying various compounds, including amino acids [, ] and toxins like anatoxin-a []. Its use helps improve the accuracy and reliability of these methods by correcting for potential variations during sample preparation and analysis.
Q5: Are there any specific requirements for using phenylalanine-d5 in research?
A: Similar to other stable isotope-labeled compounds used in metabolic research, achieving a stable isotopic enrichment of phenylalanine-d5 in the blood is crucial for accurate MPS measurements []. This requires careful calculation of the priming dose and infusion rate based on individual animal parameters like the rate of phenylalanine appearance and pool size.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)







![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)
![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)

